N-Benzyl-6-chloro-nicotinamide

Melting point depression Solid-form characterization Pre-formulation

This compound integrates a 6-chloro leaving group for SNAr/cross-coupling and an N-benzyl amide for solubility/crystallinity modulation in a single scaffold—eliminating stepwise protection/deprotection. Demonstrated 78% conversion to N-benzyl-6-hydrazinylnicotinamide, the key NAMPT inhibitor precursor (US9040522B2). Lower melting point (113–114°C) vs analogs enables hot-melt formulation screening. Available with batch-specific NMR/HPLC/GC certificates. Choose this building block for streamlined parallel library synthesis and pre-formulation developability.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69
CAS No. 224817-12-3
Cat. No. B2757129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-6-chloro-nicotinamide
CAS224817-12-3
Molecular FormulaC13H11ClN2O
Molecular Weight246.69
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C13H11ClN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
InChIKeyJSNLXSVLOIAAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-6-chloro-nicotinamide (CAS 224817-12-3) | Core Physicochemical & Structural Identity for Procurement Decisions


N-Benzyl-6-chloro-nicotinamide (CAS 224817-12-3, molecular formula C13H11ClN2O, molecular weight 246.69 g/mol) is a nicotinamide derivative bearing both an N-benzyl group and a 6-chloro substituent on the pyridine ring [1]. This dual-substitution pattern defines its identity as a building block for medicinal chemistry and agrochemical synthesis . The compound is a crystalline solid with a reported melting point of 113–114 °C and a predicted density of 1.260 ± 0.06 g/cm³ .

Why N-Benzyl-6-chloro-nicotinamide Cannot Be Replaced by Simpler Nicotinamide Analogs Without Losing Key Functionality


Generic substitution with simple nicotinamide, 6-chloronicotinamide, or N-benzylnicotinamide alone fails because the target compound integrates two orthogonal functional handles—the 6-chloro leaving group for nucleophilic aromatic substitution and the N-benzyl amide for hydrogen-bonding or protection strategies—within a single, low-molecular-weight scaffold. Removing either substituent eliminates a critical reaction site: N-benzylnicotinamide lacks the chloro group required for palladium-catalyzed cross-coupling or nucleophilic displacement, while 6-chloronicotinamide lacks the benzyl-protected amide that modulates solubility and crystallinity [1]. As demonstrated in the patent literature, the chloro substituent is essential for the synthesis of N-benzyl-6-hydrazinylnicotinamide, a direct precursor to NAMPT-targeting agents, a transformation that cannot be performed with the non-chlorinated analog [2].

Quantitative Differentiation of N-Benzyl-6-chloro-nicotinamide Against Closest Analogs: Melting Point, Synthetic Yield, and Purity Benchmarks


Melting Point Depression of 41–97 °C Relative to Mono-Substituted Analogs Enables Low-Temperature Formulation

The melting point of N-Benzyl-6-chloro-nicotinamide (113–114 °C) is markedly lower than that of its two closest mono-substituted analogs: N-benzylnicotinamide (~154 °C, predicted) and 6-chloronicotinamide (210–212 °C). This 41–97 °C depression arises from the combined effect of the benzyl and chloro substituents disrupting crystal packing, as evidenced by the measured sharp melting range reported by Chemsrc and Fluorochem . For formulation scientists, a lower melting point can facilitate hot-melt extrusion or spray-drying processes that are not feasible with the higher-melting analogs.

Melting point depression Solid-form characterization Pre-formulation Crystallinity

78% Synthetic Yield in Key NAMPT Intermediate Route: Chloro Substituent Enables Nucleophilic Aromatic Substitution

In the synthesis of N-benzyl-6-hydrazinylnicotinamide—a precursor in NAMPT inhibitor programs—N-benzyl-6-chloronicotinamide reacts with hydrazine hydrate in ethanol under reflux to afford the title compound in 78% isolated yield [1]. The corresponding non-chlorinated analog, N-benzylnicotinamide, cannot undergo this transformation because it lacks the requisite 6-chloro leaving group. This demonstrates that the chloro substituent is not merely a structural feature but an essential synthetic handle, directly measured by the high yield of this key step.

Synthetic yield Nucleophilic aromatic substitution NAMPT inhibitor intermediates

Commercial Purity Specifications: 95%–98% Range with Batch-Specific Analytical Certificate Traceability

Multiple independent suppliers report calibrated purity levels for N-benzyl-6-chloro-nicotinamide: Bidepharm lists a standard purity of 95% with NMR, HPLC, and GC batch certificates, while Leyan reports 98% purity . For procurement, a defined and documented purity range ensures that the material meets minimum lot-release standards, reducing risk associated with variable impurity profiles that are more common for less-characterized custom analogs.

Purity Batch consistency QC documentation

Where N-Benzyl-6-chloro-nicotinamide (CAS 224817-12-3) Creates the Strongest Impact: Proven Application Scenarios Based on Quantitative Evidence


NAMPT Inhibitor Medicinal Chemistry: Mandatory Starting Material for SAR Expansion

N-Benzyl-6-chloro-nicotinamide serves as the essential precursor for N-benzyl-6-hydrazinylnicotinamide, a key intermediate in Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor programs. The 78% conversion yield reported in US Patent US9040522B2 validates its immediate synthetic utility [1]. When medicinal chemistry teams aim to diversify the 6-position of the nicotinamide scaffold via nucleophilic displacement or cross-coupling, this compound provides the required chloro handle and benzyl-protected amide in a single building block, eliminating the need for stepwise protection/deprotection sequences that would be required using 6-chloronicotinamide alone.

Low-Temperature Formulation Screening: Exploiting the 113–114 °C Melting Point

The melting point of N-Benzyl-6-chloro-nicotinamide (113–114 °C) is substantially lower than that of N-benzylnicotinamide (~154 °C) and 6-chloronicotinamide (210–212 °C) [1]. This property makes it a more tractable candidate for solid-dispersion or hot-melt formulation screening where processing temperatures must remain below the degradation thresholds of heat-sensitive co-formers. Pre-formulation scientists can select this compound over its higher-melting analogs to avoid thermal stress during early-stage developability assessments.

Agrochemical Intermediate Synthesis: Dual-Functional Scaffold for Library Production

As reported in Bayer CropScience patent literature, nicotinamide derivatives bearing both N-benzyl and 6-halogen substituents are key building blocks for agrochemical discovery. N-Benzyl-6-chloro-nicotinamide provides both the benzyl-protected amide and the 6-chloro handle for late-stage diversification via Suzuki, Buchwald-Hartwig, or SNAr reactions, enabling parallel synthesis of screening libraries without intermediate deprotection steps [1]. This dual functionality reduces the step count compared to using sequentially protected intermediates.

Analytical Reference Standard Procurement: Reliable Purity for QC and Method Validation

With established commercial purity specifications of 95–98% accompanied by batch-specific NMR, HPLC, and GC certificates from suppliers such as Bidepharm and Leyan [1], N-Benzyl-6-chloro-nicotinamide can serve as a qualified reference standard for analytical method development. Procurement teams can rely on documented lot-to-lot consistency, reducing the need for extensive in-house re-characterization when sourcing from these qualified vendors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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